3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyzed Reactions
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is involved in palladium-catalyzed reactions. For instance, it undergoes condensation with terminal alkynes in the presence of Pd and Cu compounds to yield alkynyl derivatives. These products can further react to form various complex structures like pyrrolo[3,2-c]cinnolines, indicating its utility in constructing novel heterocyclic compounds (Ames & Bull, 1982).
Synthesis of Intermediates
It also serves as a crucial intermediate in the synthesis of important chemicals like chlorantraniliprole, a new insecticide. The synthesis pathway involves multiple steps starting from 2,3-dichloropyridine and culminates in the formation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, showcasing its role in producing agrochemicals (Niu Wen-bo, 2011).
NMR Spectra and HMO Calculations
The bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine, related to this compound, yields dibromo and mono-bromo derivatives, respectively. These results align with frontier-electron density calculations, and the detailed analysis of NMR spectra provides insights into the electronic structure of such compounds (Paudler & Dunham, 1965).
Construction of Polyheterocyclic Ring Systems
Research also explores the use of derivatives of this compound, such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as precursors for creating new polyheterocyclic ring systems. These compounds have potential applications in developing pharmaceuticals with antibacterial properties (Abdel‐Latif et al., 2019).
Highly Luminescent Polymers
This compound-related compounds are also utilized in synthesizing highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain. These polymers exhibit strong fluorescence and high quantum yields, highlighting their potential in materials science for optoelectronic applications (Zhang & Tieke, 2008).
Mechanism of Action
Safety and Hazards
The compound is associated with certain hazards. The safety information available indicates that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) .
Properties
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKOASQVGQLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646769 |
Source
|
Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-61-6 |
Source
|
Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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